ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, expanding the molecular framework
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate can be compared with other quinazolinone derivatives and piperazine-containing compounds. Similar compounds include:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Shares the quinazolinone core but lacks the piperazine group.
4-Oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno-pyrimidine-7-carbonitrile: Contains a similar heterocyclic structure but with different substituents.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities .
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 4-[5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-2-30-23(29)27-12-10-26(11-13-27)22-24-16-19-20(25-22)14-18(15-21(19)28)9-8-17-6-4-3-5-7-17/h3-9,16,18H,2,10-15H2,1H3/b9-8+ |
InChI Key |
BJIDUBMJJZTWNV-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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